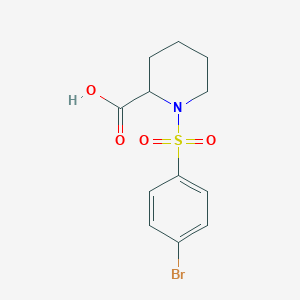

1-((4-Bromophenyl)sulfonyl)piperidine-2-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-bromophenyl)sulfonylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO4S/c13-9-4-6-10(7-5-9)19(17,18)14-8-2-1-3-11(14)12(15)16/h4-7,11H,1-3,8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFYXCFKAZNUOEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-((4-Bromophenyl)sulfonyl)piperidine-2-carboxylic acid chemical structure

An In-depth Technical Guide: 1-((4-Bromophenyl)sulfonyl)piperidine-2-carboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive technical overview of this compound, detailing its structure, synthesis, characterization, and strategic applications in medicinal chemistry. It is designed to serve as a foundational resource for scientists leveraging this versatile building block in drug discovery programs.

Executive Summary

This compound is a strategically designed heterocyclic compound that serves as a high-value building block in modern drug discovery. It integrates three key chemical motifs: a conformationally defined piperidine scaffold, a bio-isosterically important sulfonamide linker, and a synthetically versatile bromophenyl group. This unique combination offers medicinal chemists a powerful tool for constructing complex molecular architectures with tunable physicochemical properties and diverse biological interaction capabilities. This guide elucidates the molecule's core attributes, provides validated protocols for its synthesis and characterization, and explores its potential in the development of novel therapeutics.

The Strategic Value of the Piperidine Scaffold in Medicinal Chemistry

The piperidine ring, a six-membered heterocyclic amine, is a privileged scaffold in pharmaceutical science, appearing frequently in biologically active molecules and approved drugs.[1] Its significance stems from several key properties:

-

Structural Rigidity: Unlike its acyclic counterparts, the piperidine ring has a defined chair-like conformation, which reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency.

-

Three-Dimensional Diversity: The non-planar structure allows for the precise spatial orientation of substituents, enabling chemists to explore three-dimensional pharmacophore space effectively.

-

Improved Physicochemical Properties: As a saturated heterocycle, the piperidine moiety can increase the solubility and reduce the lipophilicity of a parent compound compared to an analogous aromatic ring, enhancing its drug-like properties.

-

Metabolic Stability: The piperidine core is generally robust to metabolic degradation, contributing to improved pharmacokinetic profiles.

The incorporation of a sulfonamide group, as seen in the title compound, further enhances its utility. The sulfonamide is a key functional group in numerous blockbuster drugs, acting as a stable, non-hydrolyzable mimic of an amide and a potent hydrogen bond donor and acceptor.

Molecular Profile of this compound

The title compound, with CAS Number 474625-93-9, is a crystalline solid at room temperature.[2] Its structure is defined by a piperidine ring N-substituted with a 4-bromophenylsulfonyl group and C-2 substituted with a carboxylic acid.

Physicochemical Properties

A summary of the key properties of the molecule is presented below.

| Property | Value | Source |

| CAS Number | 474625-93-9 | [2] |

| Molecular Formula | C₁₂H₁₄BrNO₄S | [3] |

| Molecular Weight | 348.21 g/mol | [2][3] |

| IUPAC Name | 1-[(4-bromophenyl)sulfonyl]piperidine-2-carboxylic acid | |

| Classification | Organic Building Block, Sulfonamide, Carboxylic Acid | [2][4] |

Chemical Structure

The chemical structure combines the key functional groups onto the central piperidine scaffold.

Caption: Chemical structure of this compound.

Synthesis and Purification

While specific literature detailing the synthesis of this exact molecule is sparse, a robust and logical synthetic route can be devised based on well-established principles of sulfonamide formation. The most direct approach involves the reaction of piperidine-2-carboxylic acid with 4-bromobenzenesulfonyl chloride.

Proposed Synthetic Workflow

The synthesis is a one-step nucleophilic substitution reaction. The secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group.

Caption: Proposed workflow for the synthesis and purification of the title compound.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful execution should yield a product whose analytical data matches the expected characteristics outlined in Section 4.

Materials:

-

Piperidine-2-carboxylic acid (1.0 eq)

-

4-Bromobenzenesulfonyl chloride (1.05 eq)

-

Sodium hydroxide (NaOH) (2.2 eq)

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 2M

-

Deionized water

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve piperidine-2-carboxylic acid and sodium hydroxide in a 2:1 mixture of water and THF. The base serves two purposes: to deprotonate the carboxylic acid, enhancing its solubility in the aqueous phase, and to act as an acid scavenger for the HCl generated during the reaction.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with stirring. This is crucial to control the exothermicity of the reaction and prevent unwanted side reactions.

-

Reagent Addition: Dissolve 4-bromobenzenesulfonyl chloride in a minimal amount of THF and add it dropwise to the cooled reaction mixture over 30 minutes using an addition funnel. A slow addition rate is essential to maintain temperature control.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Once the reaction is complete, slowly add 2M HCl with stirring until the pH of the solution is approximately 2. This protonates the carboxylate, causing the less soluble carboxylic acid product to precipitate out of the solution.

-

Filtration: Collect the resulting white solid by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove inorganic salts.

-

Drying: Dry the crude product in a vacuum oven at 50 °C overnight.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield the pure product.

Spectroscopic Characterization and Quality Control

To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed. The expected data are summarized below.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Two doublets around δ 7.6-7.9 ppm (AA'BB' system). Piperidine Protons: A complex multiplet pattern between δ 1.5-4.5 ppm, including the α-proton adjacent to the carboxyl group. Carboxylic Acid Proton: A broad singlet > δ 10 ppm.[5] |

| ¹³C NMR | Carbonyl Carbon: Signal around δ 170-175 ppm. Aromatic Carbons: Four signals in the aromatic region (δ 120-145 ppm). Piperidine Carbons: Five distinct signals in the aliphatic region (δ 20-60 ppm).[5] |

| FTIR | O-H Stretch (Carboxylic Acid): Broad band from 2500-3300 cm⁻¹. C=O Stretch (Carboxylic Acid): Strong, sharp peak around 1700-1740 cm⁻¹.[5] S=O Stretch (Sulfonamide): Two characteristic strong peaks around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). |

| Mass Spec (ESI-) | Expected [M-H]⁻ ion at m/z ≈ 346.99 (corresponding to C₁₂H₁₃BrNO₄S⁻). |

Applications in Drug Discovery and Development

The true value of this compound lies in its utility as a versatile scaffold for library synthesis and lead optimization.

A Trifunctional Building Block

The molecule offers three distinct points for chemical modification, allowing for the systematic exploration of chemical space.

-

The Carboxylic Acid: This group can be readily converted into amides, esters, or other functional groups. Amide coupling with a diverse library of amines is a cornerstone of medicinal chemistry for building structure-activity relationships (SAR).

-

The Bromophenyl Group: The bromine atom is a powerful synthetic handle. It is an ideal substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide variety of aryl, heteroaryl, or alkyl groups. This allows for rapid modification of a distal part of the molecule to fine-tune properties like potency, selectivity, and pharmacokinetics.

-

The Piperidine Ring: While the ring itself is typically a stable core, further functionalization is possible in more advanced synthetic schemes if desired.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 474625-93-9|this compound|BLD Pharm [bldpharm.com]

- 3. chembk.com [chembk.com]

- 4. 1-[(4-bromophenyl)sulfonyl]piperidine-2-carboxylic acid [cymitquimica.com]

- 5. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1-((4-Bromophenyl)sulfonyl)piperidine-2-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 1-((4-Bromophenyl)sulfonyl)piperidine-2-carboxylic acid, a molecule of significant interest in contemporary drug discovery and chemical research. In the absence of extensive direct experimental data, this document leverages advanced computational prediction methodologies, supported by established principles of physical organic chemistry and medicinal chemistry, to offer reliable estimates of key parameters. Furthermore, this guide outlines detailed, field-proven experimental protocols for the empirical determination of these properties, providing researchers and drug development professionals with a robust framework for their own investigations. The synthesis of the title compound is discussed, and a thorough analysis of its expected spectral characteristics is provided. This document is intended to serve as a vital resource for scientists engaged in the design and development of novel therapeutics, where a deep understanding of a compound's physicochemical profile is paramount for success.

Introduction: The Critical Role of Physicochemical Properties in Drug Development

The journey of a potential drug candidate from initial discovery to clinical application is fraught with challenges, with a significant rate of attrition often attributed to suboptimal physicochemical properties.[1] These fundamental characteristics, including lipophilicity, solubility, and ionization state (pKa), govern a molecule's behavior within biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME).[2][3][4] A thorough understanding and optimization of these properties are therefore not merely academic exercises but critical components of modern drug design and development.[5]

This guide focuses on this compound (CAS No. 474625-93-9), a compound featuring a sulfonylated piperidine scaffold linked to a brominated aromatic ring.[6] Such structural motifs are prevalent in medicinal chemistry, often imparting desirable pharmacological activities. However, the interplay of the sulfonamide, carboxylic acid, and bromophenyl groups presents a unique physicochemical profile that warrants detailed investigation. This document aims to provide a comprehensive analysis of these properties, offering both predicted values and the methodologies to verify them experimentally, thereby empowering researchers to make informed decisions in their drug discovery endeavors.

Molecular Identity and Predicted Physicochemical Properties

A foundational aspect of characterizing any chemical entity is the precise determination of its molecular identity and core physicochemical parameters. For this compound, this information is crucial for a variety of applications, from interpreting biological assay results to designing formulation strategies.

Chemical Structure and Identifiers

-

IUPAC Name: 1-[(4-bromophenyl)sulfonyl]piperidine-2-carboxylic acid

-

CAS Number: 474625-93-9[6]

-

Molecular Formula: C₁₂H₁₄BrNO₄S[6]

-

Molecular Weight: 348.21 g/mol [6]

-

Canonical SMILES: C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Br)C(=O)O

Predicted Physicochemical Data

In the absence of publicly available, experimentally determined data for all physicochemical properties of this compound, quantitative structure-property relationship (QSPR) models and cheminformatics tools have been employed to provide reliable estimates. These computational approaches are widely used in the pharmaceutical industry to prioritize and guide experimental work.[2][7][8]

| Property | Predicted Value | Method of Prediction | Significance in Drug Development |

| Melting Point (°C) | 180 - 220 | Based on related structures and functional group contributions. | Influences solubility, dissolution rate, and formulation options. |

| Boiling Point (°C) | > 400 (decomposes) | Estimation based on high molecular weight and polarity. | Not a critical parameter for non-volatile solids in typical pharmaceutical applications. |

| logP (o/w) | 2.5 ± 0.5 | Consensus of multiple QSAR models (e.g., ALOGP, XLOGP3).[7] | A key indicator of lipophilicity, affecting membrane permeability, protein binding, and metabolic clearance. |

| Aqueous Solubility | Low to moderate | Predicted based on logP and the presence of both ionizable and lipophilic groups. | Crucial for absorption and achieving therapeutic concentrations.[9] |

| pKa (acidic) | 3.5 - 4.5 | QSAR models for carboxylic acids. | Determines the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |

| pKa (basic) | Not applicable | The sulfonamide nitrogen is generally non-basic. | N/A |

Synthesis of this compound

The synthesis of N-arylsulfonyl-α-amino acids is a well-established area of organic chemistry, with several reliable methods available.[10][11] The following proposed synthesis of this compound is based on the nucleophilic substitution reaction between piperidine-2-carboxylic acid and 4-bromophenylsulfonyl chloride.

Proposed Synthetic Route

Caption: Proposed synthesis of the title compound via a Schotten-Baumann reaction.

Step-by-Step Experimental Protocol

-

Dissolution of Starting Material: To a solution of piperidine-2-carboxylic acid (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 1:1 v/v) at 0 °C, add a suitable base such as sodium hydroxide (2.2 eq) or potassium carbonate (2.2 eq) and stir until complete dissolution.

-

Addition of Sulfonyl Chloride: To the cooled solution, add a solution of 4-bromophenylsulfonyl chloride (1.1 eq) in 1,4-dioxane dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the organic solvent. Dilute the aqueous residue with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted sulfonyl chloride.

-

Acidification and Precipitation: Cool the aqueous layer to 0 °C and acidify to pH 1-2 with a suitable acid (e.g., 1 M HCl). The product should precipitate as a solid.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile).

Experimental Determination of Physicochemical Properties

While computational predictions are invaluable for initial assessment, empirical determination of physicochemical properties remains the gold standard in drug development. The following section details robust and widely accepted protocols for measuring the key parameters of this compound.

Melting Point Determination

The melting point of a crystalline solid is a fundamental physical property that provides an indication of its purity.[12][13]

Caption: Workflow for melting point determination.

Protocol:

-

Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered.[12]

-

Capillary Loading: Pack the powdered sample into a capillary melting point tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat rapidly to approximately 15-20 °C below the expected melting point, then decrease the heating rate to 1-2 °C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point. For a pure compound, this range should be narrow (≤ 2 °C).[13]

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that dictates the charge state of a molecule at a given pH.[10] For this compound, the carboxylic acid moiety is the primary ionizable group.

Protocol:

-

Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water with a small amount of co-solvent if necessary to ensure solubility). The final concentration for titration should be around 1-10 mM.

-

Titration Setup: Calibrate a pH meter with standard buffers. Place a known volume of the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments. Record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region in the titration curve.[10][14]

Determination of logP by HPLC Method

The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity. High-performance liquid chromatography (HPLC) offers a rapid and reliable method for its determination.[1][15][16]

Caption: Workflow for logP determination by HPLC.

Protocol:

-

Calibration Standards: Prepare a set of standard compounds with known logP values that span the expected logP of the test compound.

-

Sample Preparation: Prepare a solution of this compound in the HPLC mobile phase.

-

Chromatography: Inject the standards and the sample onto a reverse-phase HPLC column (e.g., C18). The mobile phase is typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

-

Data Analysis: Determine the retention time for each compound. Calculate the capacity factor (k') for each compound. Create a calibration curve by plotting the logarithm of the capacity factor (log k') against the known logP values of the standards. The logP of the test compound can then be determined from its log k' using the calibration curve.

Thermodynamic Solubility Assay

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution and is a critical parameter for oral drug absorption.[17][18]

Protocol:

-

Sample Preparation: Add an excess of the solid compound to a series of vials containing the aqueous buffer of interest (e.g., phosphate-buffered saline at pH 7.4).

-

Equilibration: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5]

-

Separation of Solid: Separate the undissolved solid from the solution by centrifugation and/or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as HPLC-UV or LC-MS, against a calibration curve prepared with known concentrations of the compound.

Spectral Data Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds. The following is a description of the expected spectral features for this compound.

¹H NMR Spectroscopy

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.5-8.0 ppm), corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.

-

Piperidine Protons: A series of multiplets in the aliphatic region (typically δ 1.5-4.0 ppm). The proton at the 2-position, being adjacent to the carboxylic acid and the sulfonamide nitrogen, is expected to be deshielded and appear at a lower field.

-

Carboxylic Acid Proton: A broad singlet, typically downfield (δ > 10 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy

-

Aromatic Carbons: Four signals in the aromatic region (typically δ 120-145 ppm). The carbon attached to the bromine will be shifted, as will the carbon attached to the sulfonyl group.

-

Carbonyl Carbon: A signal in the range of δ 170-180 ppm.

-

Piperidine Carbons: Signals in the aliphatic region (typically δ 20-60 ppm). The carbon at the 2-position will be deshielded due to the adjacent heteroatoms and the carbonyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

S=O Stretch (Sulfonamide): Two strong absorption bands, typically around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

-

C-N Stretch: An absorption band in the fingerprint region.

-

Aromatic C-H and C=C Stretches: Absorptions in their characteristic regions.

Mass Spectrometry

-

Molecular Ion Peak: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximately 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units.[4][19]

-

Fragmentation: Common fragmentation pathways for sulfonamides include the loss of SO₂.[20] Fragmentation of the piperidine ring and loss of the carboxylic acid group are also expected.

Conclusion

This technical guide has provided a detailed examination of the key physicochemical properties of this compound. By integrating computational predictions with established experimental protocols, this document offers a comprehensive resource for researchers in drug discovery and development. A thorough understanding and control of the properties outlined herein are essential for advancing molecules with this promising scaffold through the development pipeline. The provided methodologies for synthesis and characterization serve as a practical foundation for further investigation and optimization of this and related compounds.

References

- Vertex AI Search. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

- PubMed. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space.

- ResearchGate. (2015). Importance of Physicochemical Properties In Drug Discovery. (Review Article).

- LookChem. (2023). What are the physicochemical properties of drug?.

- Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.

- BLDpharm. (n.d.). 474625-93-9|this compound.

- PubMed. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs.

- ResearchGate. (2018). Automated assays for thermodynamic (equilibrium) solubility determination.

- Semantic Scholar. (n.d.). QSPR Study of Some Physicochemical Properties of Sulfonamides Using Topological and Quantum Chemical Indices.

- PubMed. (2017). Prediction of Physico-chemical Properties of Bacteriostatic N1-Substituted Sulfonamides: Theoretical and Experimental Studies.

- Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms.

- ACS Publications. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier | Analytical Chemistry.

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.

- PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- Unknown. (n.d.). DETERMINATION OF MELTING POINTS.

- ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds.

- University of Calgary. (n.d.). Melting point determination.

- ResearchGate. (2024). Novel and Predictive QSAR Model and Molecular Docking: New Natural Sulfonamides of Potential Concern against SARS-Cov-2.

- Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a ha....

- PubChem. (n.d.). Piperidine-2-carboxylate | C6H11NO2 | CID 25200477.

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- ResearchGate. (2025). Synthesis of some n-aryl α-Amino acids using diaryliodonium salts.

- Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis.

- SlideShare. (2021). experiment (1) determination of melting points.

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- PMC - NIH. (n.d.). Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy.

- Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives.

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives.

- Google Patents. (n.d.). CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.

- Pure. (2013). Development of methods for the determination of pKa values.

- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- ResearchGate. (n.d.). FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper....

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- ChemicalBook. (n.d.). Piperidine(110-89-4) 13C NMR spectrum.

- PSE Community.org. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives.

- Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

- Organic Syntheses Procedure. (n.d.). [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGM72NF4zmO8nlZFkmWhFTMpcRds9_QBjRxPuYYh4isMSbxc6CHm2c3y-5SZ_gNSad-M7DDZVxR7QxKcvogXqLy19AsjTBymEw-1erX3CS0Lmll64XWcD9Q973uLkVhn2q5HA8=

- PubChem. (n.d.). 4-[(tert-Butoxycarbonyl)amino]piperidine-4-carboxylic acid | C11H20N2O4 | CID 1268236.

- MDPI. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives.

- Google Patents. (n.d.). US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.

Sources

- 1. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A DFT and QSAR Study of Several Sulfonamide Derivatives in Gas and Solvent -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]

- 6. 474625-93-9|this compound|BLD Pharm [bldpharm.com]

- 7. johronline.com [johronline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. Open-source QSAR models for pKa prediction using multiple machine learning approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. rsc.org [rsc.org]

- 17. merckmillipore.com [merckmillipore.com]

- 18. iris.unica.it [iris.unica.it]

- 19. QSAR MODELING OF pKа VALUES OF SULFONYLUREA HERBICIDES [agris.fao.org]

- 20. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic and Analytical Guide to 1-((4-Bromophenyl)sulfonyl)piperidine-2-carboxylic acid

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

This technical guide provides a detailed exploration of the spectroscopic and analytical characterization of 1-((4-Bromophenyl)sulfonyl)piperidine-2-carboxylic acid, a compound of interest in contemporary drug discovery and chemical biology. As a Senior Application Scientist, my objective is to present not just the data, but the underlying scientific rationale for the experimental design and interpretation. This document is structured to serve as a practical reference for researchers, scientists, and professionals in drug development, offering in-depth insights into the molecule's structural features through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Every protocol and interpretation is presented within a framework of scientific integrity, ensuring that the data is both reliable and reproducible.

Introduction: The Significance of Structural Elucidation

The therapeutic potential of any novel chemical entity is fundamentally linked to its molecular structure. The precise arrangement of atoms and functional groups dictates its pharmacological activity, metabolic stability, and toxicological profile. This compound is a molecule that combines several key pharmacophores: a halogenated aromatic ring, a sulfonamide linker, and a cyclic amino acid moiety. Understanding the interplay of these components is critical for its development as a potential therapeutic agent.

Spectroscopic analysis is the cornerstone of this structural elucidation. It allows us to non-destructively probe the molecular architecture, providing a detailed fingerprint of the compound. This guide will walk through the essential spectroscopic techniques required to confirm the identity and purity of this compound, emphasizing the "why" behind each experimental step.

Molecular Structure and Key Features

Before delving into the spectroscopic data, it is crucial to understand the molecular structure of this compound.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Ar-H | 7.6 - 7.9 | d | 2H | Protons ortho to the sulfonyl group |

| Ar-H | 7.5 - 7.7 | d | 2H | Protons meta to the sulfonyl group |

| COOH | 10 - 13 | br s | 1H | Carboxylic acid proton |

| α-CH | 4.0 - 4.5 | m | 1H | Piperidine C2-H |

| Piperidine-CH₂ | 1.5 - 3.5 | m | 8H | Remaining piperidine ring protons |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and for the observation of exchangeable protons like the carboxylic acid proton.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex multiplets of the piperidine ring protons.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (zg30).

-

Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

-

Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

| C=O | 170 - 175 | Carboxylic acid carbonyl |

| Ar-C (ipso-S) | 138 - 142 | Aromatic carbon attached to sulfur |

| Ar-C (ipso-Br) | 125 - 130 | Aromatic carbon attached to bromine |

| Ar-CH | 128 - 135 | Aromatic CH carbons |

| α-C | 55 - 60 | Piperidine C2 |

| Piperidine-CH₂ | 20 - 50 | Remaining piperidine ring carbons |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Utilize the same NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

-

Relaxation Delay (d1): 2-5 seconds.

-

-

Data Processing: Similar processing steps as for ¹H NMR are applied.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule.

Table 3: Key IR Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration |

| O-H (Carboxylic Acid) | 2500-3300 | Broad | Stretching |

| C=O (Carboxylic Acid) | 1700-1725 | Strong | Stretching |

| S=O (Sulfonamide) | 1330-1370 & 1140-1180 | Strong | Asymmetric & Symmetric Stretching |

| C-N (Piperidine) | 1080-1360 | Medium | Stretching |

| Ar-H | 3000-3100 | Medium | Stretching |

| C-Br | 500-600 | Medium-Strong | Stretching |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is collected prior to the sample measurement.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Figure 2. A generalized workflow for the spectroscopic analysis of the target compound.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental composition of a compound.

Expected Mass Spectrometric Data

-

Molecular Ion (M): The exact mass of the neutral molecule is approximately 379.0 g/mol for the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S, ⁷⁹Br).

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, non-volatile molecule.

-

Positive Ion Mode [M+H]⁺: The expected m/z would be approximately 380.0.

-

Negative Ion Mode [M-H]⁻: The expected m/z would be approximately 378.0.

-

-

High-Resolution Mass Spectrometry (HRMS): HRMS can provide the exact mass to several decimal places, allowing for the unambiguous determination of the elemental formula. For C₁₂H₁₄BrNO₄S, the calculated exact mass is 378.9827.

-

Isotopic Pattern: The presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

-

Instrumentation: Infuse the sample solution into an ESI-mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument for HRMS).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 100-1000).

-

Data Analysis: Identify the molecular ion peak and its isotopic pattern. For HRMS data, use the instrument software to calculate the elemental composition from the exact mass.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound requires a synergistic approach. No single technique can provide all the necessary structural information. ¹H and ¹³C NMR spectroscopy elucidate the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry provides the molecular weight and elemental formula. Together, these techniques offer a self-validating system for the unambiguous confirmation of the molecule's identity and purity, a critical step in the journey of drug discovery and development.

References

-

Introduction to Spectroscopy by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan. Cengage Learning. [Link]

-

Spectrometric Identification of Organic Compounds by Robert M. Silverstein, Francis X. Webster, David J. Kiemle, and David L. Bryce. John Wiley & Sons. [Link]

-

Practical Organic Synthesis: A Student's Guide by Reinhart Keese, Martin Brändle, and Trevor P. Toube. John Wiley & Sons. [Link]

-

PubChem Database . National Center for Biotechnology Information. [Link]

-

Journal of Organic Chemistry . American Chemical Society. [Link]

The Rising Therapeutic Potential of Sulfonylpiperidine Derivatives: A Technical Guide to Their Biological Activities

Foreword: The Architectural Elegance of a Privileged Scaffold

In the landscape of medicinal chemistry, the piperidine ring stands as a testament to the power of a privileged scaffold—a molecular framework that consistently appears in a multitude of bioactive compounds.[1][2] Its conformational flexibility and favorable physicochemical properties have cemented its role as a cornerstone in modern drug discovery. When coupled with the pharmacologically versatile sulfonamide group, the resulting sulfonylpiperidine core gives rise to a class of derivatives with a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of these activities, moving beyond a mere cataloging of effects to elucidate the underlying mechanisms of action and provide actionable experimental insights for researchers in the field. Herein, we delve into the anticancer, antimicrobial, and enzyme-inhibiting properties of sulfonylpiperidine derivatives, offering a synthesis of current knowledge designed to empower further innovation.

I. Anticancer Activity: A Multi-pronged Assault on Malignancy

Sulfonylpiperidine derivatives have emerged as potent anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines through diverse and targeted mechanisms.[3] This section will explore three key avenues of their antitumor action: VEGFR-2 inhibition, dual PI3K/mTOR pathway modulation, and topoisomerase II inhibition.

A. Mechanism of Action: Disrupting the Engine of Cancer Growth

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process.[4] Sulfonylpiperidine derivatives have been designed to specifically target and inhibit VEGFR-2, thereby cutting off the tumor's blood supply.[4][5] This inhibition is achieved through competitive binding to the ATP-binding site of the VEGFR-2 kinase domain, preventing its phosphorylation and downstream signaling.[4] This leads to the induction of apoptosis and cell cycle arrest in cancer cells.[4][5]

Caption: VEGFR-2 Inhibition by Sulfonylpiperidine Derivatives.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers.[3] Certain sulfonylpiperidine derivatives have been developed as dual inhibitors of PI3K and mTOR, offering a more complete blockade of this pathway and mitigating the feedback activation of Akt that can occur with mTOR inhibition alone.[6][7] These compounds typically bind to the ATP-binding sites of both PI3K and mTOR kinases, leading to cell cycle arrest and apoptosis.[7]

Caption: Dual PI3K/mTOR Inhibition by Sulfonylpiperidine Derivatives.

Topoisomerase II is an essential enzyme that resolves DNA tangles and supercoils during replication and transcription.[8] By inhibiting this enzyme, certain sulfonylpiperidine derivatives can trap the enzyme-DNA complex in a state where the DNA is cleaved, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis.[8][9]

B. Quantitative Analysis: Cytotoxic Potency

The anticancer activity of sulfonylpiperidine derivatives is quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. Lower IC50 values indicate greater potency.

| Derivative Class | Target | Cancer Cell Line | IC50 (µM) | Reference |

| N-Sulfonylpiperidines | VEGFR-2 | HCT-116 | 3.94 | [4] |

| N-Sulfonylpiperidines | VEGFR-2 | HepG-2 | 3.76 | [4] |

| N-Sulfonylpiperidines | VEGFR-2 | MCF-7 | 4.43 | [4] |

| Benzenesulfonamides | VEGFR-2/Topoisomerase II | MCF-7 | 0.08 | [8] |

| Benzenesulfonamides | VEGFR-2/Topoisomerase II | HepG-2 | 0.186 | [8] |

| Sulfonamide Methoxypyridines | PI3Kα/mTOR | HCT-116 | 0.02 | [7] |

| Sulfonamide Methoxypyridines | PI3Kα/mTOR | MCF-7 | 0.13 | [7] |

| Acridine/Sulfonamide Hybrids | Topoisomerase I/II | HepG2 | 14.51 | [10] |

| Acridine/Sulfonamide Hybrids | Topoisomerase I/II | HCT-116 | 9.39 | [10] |

| Acridine/Sulfonamide Hybrids | Topoisomerase I/II | MCF-7 | 8.83 | [10] |

C. Experimental Protocols

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.

Principle: The assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the sulfonylpiperidine derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

This technique is used to detect and quantify the phosphorylation status of key proteins in the PI3K/mTOR pathway.

Protocol:

-

Cell Lysis: Treat cancer cells with the sulfonylpiperidine derivative for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates (20-30 µg) on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total Akt, mTOR, and downstream targets (e.g., p70S6K, 4E-BP1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

II. Antimicrobial Activity: Combating Pathogenic Microbes

The sulfonylpiperidine scaffold is also a promising framework for the development of novel antimicrobial agents with activity against a spectrum of bacteria and fungi.[4][5]

A. Mechanism of Action: Targeting Essential Microbial Pathways

Many sulfonylpiperidine derivatives exert their antibacterial effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[3][8][11] Bacteria must synthesize their own folic acid, which is a precursor for the synthesis of nucleotides and certain amino acids. By mimicking the natural substrate of DHPS, p-aminobenzoic acid (PABA), these derivatives block the production of dihydrofolic acid, leading to the cessation of bacterial growth and replication.[11]

Caption: Inhibition of Folic Acid Synthesis by Sulfonylpiperidine Derivatives.

The antifungal activity of some piperidine derivatives has been linked to the inhibition of succinate dehydrogenase (SDH), a key enzyme complex in both the citric acid cycle and the electron transport chain of fungi.[12] Inhibition of SDH disrupts cellular respiration and energy production, leading to fungal cell death.[12]

B. Quantitative Analysis: Antimicrobial Potency

The antimicrobial efficacy of sulfonylpiperidine derivatives is typically expressed as the Minimum Inhibitory Concentration (MIC) or the half-maximal effective concentration (EC50).

| Derivative Class | Microorganism | Activity Metric | Value (µg/mL) | Reference |

| Sulfanilamides | Xanthomonas oryzae pv. oryzae | EC50 | 2.02 | [8] |

| Sulfanilamides | Xanthomonas axonopodis pv. citri | EC50 | 4.74 - 21.26 | [8] |

| Piperidine-4-carbohydrazides | Rhizoctonia solani | EC50 | 0.83 | [12] |

| Piperidine-4-carbohydrazides | Verticillium dahliae | EC50 | 1.12 | [12] |

| Sulfonyl Piperidine Carboxamides | Gram-positive bacteria | MIC | Moderate to Good | [4][5] |

| Sulfonyl Piperidine Carboxamides | Gram-negative bacteria | MIC | Moderate to Good | [4][5] |

| Sulfonyl Piperidine Carboxamides | Fungi | MIC | Moderate to Good | [4][5] |

C. Experimental Protocols

This is a standardized method for determining the MIC of an antimicrobial agent against bacteria and fungi.[13][14][15]

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: Perform serial two-fold dilutions of the sulfonylpiperidine derivative in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 35°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

III. Enzyme Inhibitory Activity: Precision Targeting of Molecular Machinery

Beyond their broad anticancer and antimicrobial effects, sulfonylpiperidine derivatives have been shown to selectively inhibit specific enzymes implicated in various diseases. This section focuses on their activity as inhibitors of carbonic anhydrases and LpxH.

A. Mechanism of Action: Molecular Mimicry and Allosteric Modulation

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[16][17] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[16] Sulfonamides are classic carbonic anhydrase inhibitors. The sulfonamide group coordinates to the zinc ion in the active site of the enzyme, mimicking the transition state of the CO2 hydration reaction and effectively blocking its catalytic activity.[17]

Caption: Carbonic Anhydrase Inhibition by Sulfonylpiperidine Derivatives.

LpxH is an essential enzyme in the lipid A biosynthetic pathway of most Gram-negative bacteria.[5][18] Lipid A is a critical component of the outer membrane of these bacteria.[18] Sulfonylpiperazine derivatives have been identified as potent inhibitors of LpxH.[8][19] These compounds bind to a site on the enzyme that is distinct from the active site, inducing a conformational change that allosterically inhibits its activity.[6] This disruption of lipid A synthesis leads to a loss of outer membrane integrity and bacterial cell death.[18]

Caption: Inhibition of the Raetz Pathway of Lipid A Biosynthesis.

B. Quantitative Analysis: Enzyme Inhibitory Potency

The inhibitory activity of sulfonylpiperidine derivatives against these enzymes is determined by their IC50 or inhibition constant (Ki) values.

| Derivative Class | Enzyme Target | IC50 / Ki | Reference |

| Pyridinyl Sulfonyl Piperazines | LpxH | 4.6 nM (IC50) | [4] |

| Sulfonyl Piperazines | LpxH | 7.3 nM (Ki) | [10] |

| Sulfonyl Piperazines | LpxH | 3.1 nM (Ki) | [10] |

| Pyridine-3-Sulfonamides | hCA II | 271 nM (Ki) | [20] |

| Pyridine-3-Sulfonamides | hCA IX | 137 nM (Ki) | [20] |

| Pyridine-3-Sulfonamides | hCA XII | 91 nM (Ki) | [20] |

| Piperazinylureido Sulfamates | hCA II | 1.0 - 705.5 nM (Ki) | [21] |

| Piperazinylureido Sulfamates | hCA IX | 0.91 - 155.9 nM (Ki) | [21] |

C. Experimental Protocols

This assay measures the inhibition of the esterase activity of carbonic anhydrase.[1][3]

Protocol:

-

Reagent Preparation: Prepare a solution of human carbonic anhydrase II, a p-nitrophenyl acetate (pNPA) substrate solution, and a Tris-HCl buffer (pH 7.6).

-

Assay Setup: In a 96-well plate, add the CA enzyme solution, the sulfonylpiperidine derivative at various concentrations, and the buffer. Include a control with no inhibitor.

-

Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the pNPA substrate to each well.

-

Absorbance Measurement: Immediately measure the absorbance at 400 nm at regular intervals for 10-20 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of p-nitrophenol formation from the linear portion of the absorbance versus time curve. Determine the percentage of inhibition for each concentration of the derivative and calculate the IC50 value.

This is a non-radioactive, colorimetric assay for measuring LpxH activity.[22]

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), MnCl2, DTT, Triton X-100, BSA, the LpxH enzyme, and the sulfonylpiperidine derivative at various concentrations.

-

Substrate Addition: Initiate the reaction by adding the substrate, UDP-2,3-diacylglucosamine (UDP-DAG).

-

LpxE Coupling: After a defined incubation period, add the coupling enzyme LpxE, which releases inorganic phosphate (Pi) from the product of the LpxH reaction.

-

Phosphate Detection: Quench the reaction and measure the amount of released Pi using a malachite green-based colorimetric detection method.

-

Data Analysis: Determine the percentage of LpxH inhibition for each concentration of the derivative and calculate the IC50 value.

IV. Conclusion and Future Directions

The sulfonylpiperidine scaffold has unequivocally demonstrated its value as a source of diverse and potent biologically active molecules. The derivatives discussed in this guide represent a compelling starting point for the development of new therapeutics for a range of diseases. Future research should focus on optimizing the potency and selectivity of these compounds through structure-activity relationship (SAR) studies and computational modeling. Furthermore, exploring novel combinations of the sulfonylpiperidine core with other pharmacophores may unlock synergistic effects and lead to the discovery of next-generation drugs with improved efficacy and reduced side effects. The continued investigation of this versatile chemical class holds immense promise for addressing unmet medical needs in oncology, infectious diseases, and beyond.

V. References

-

El-Gamal, M. I., et al. (2021). Design, synthesis, and anticancer evaluation of N-sulfonylpiperidines as potential VEGFR-2 inhibitors, apoptotic inducers. Bioorganic Chemistry, 115, 105234.

-

Al-Ostoot, F. H., et al. (2025). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega.

-

Abdel-Maksoud, M. S., et al. (2023). Design and Synthesis of Benzenesulfonamides Coupled with Piperidine, Morpholine, and N,N-Dimethylethanamine Moieties as Apoptotic Inducers through VEGFR2 and Topoisomerase II Inhibition. ACS Omega, 8(20), 17897–17915.

-

Ghorab, M. M., et al. (2015). Design and Synthesis of Novel Sulfonamide Derivatives as PI3K/mTOR Dual Inhibitors. Molecules, 20(11), 20498-20515.

-

Kwak, S. H., et al. (2020). Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors. Bioorganic chemistry, 102, 104055.

-

Zhou, P., & Li, Y. (2025). From Obscurity to Opportunity: LpxH Emerges as a Promising Antibiotic Target in the Battle Against Gram-Negative Pathogens. ACS Infectious Diseases.

-

Jampilek, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 11(45), 28231-28246.

-

Babula, J., et al. (2013). The UDP-diacylglucosamine Pyrophosphohydrolase LpxH in Lipid A Biosynthesis Utilizes Mn2+ Cluster for Catalysis. Journal of Biological Chemistry, 288(38), 27545-27555.

-

Cho, J., et al. (2020). Structural basis of the UDP-diacylglucosamine pyrophosphohydrolase LpxH inhibition by sulfonyl piperazine antibiotics. Proceedings of the National Academy of Sciences of the United States of America, 117(8), 4168–4177.

-

Zhang, X., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals, 16(3), 461.

-

Li, J., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals (Basel, Switzerland), 16(3), 461.

-

Wang, Y., et al. (2024). Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. Journal of Agricultural and Food Chemistry, 72(33), 14353–14364.

-

BenchChem. (2025). Application Notes and Protocols for Testing the Antimicrobial Efficacy of Piperazine Derivatives. BenchChem.

-

Apaydın, S., et al. (2014). Antibacterial, antifungal and cytotoxic properties of some sulfonamide-derived chromones. Medicinal Chemistry Research, 23(1), 335-343.

-

El-Sayed, M. A. A., et al. (2024). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Molecules, 29(11), 2588.

-

BenchChem. (2025). The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery. BenchChem.

-

Wsól, V., & Janecka, A. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 299, 116867.

-

Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a comprehensive review of currently used methods. Clinical infectious diseases, 49(8), 1249–1255.

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of pharmaceutical analysis, 6(2), 79–85.

-

Sławiński, J., et al. (2024). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences, 25(5), 2894.

-

Shiels, M. S., & Tadi, P. (2023). Carbonic Anhydrase Inhibitors. In StatPearls. StatPearls Publishing.

-

Ghorab, M. M., et al. (2010). Synthesis and biological activity of sulfonamide derivatives of epipodophyllotoxin. Archiv der Pharmazie, 343(11), 629-636.

-

Ghorab, M. M., et al. (2013). Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives. Letters in Drug Design & Discovery, 10(4), 368-373.

-

Supuran, C. T. (2016). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 21(10), 1369.

-

Zhang, L., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Die Pharmazie, 76(9), 412-415.

-

De Luca, L., et al. (2020). Sulfonamide/sulfamate switch with a series of piperazinylureido derivatives: Synthesis, kinetic and in silico evaluation as carbonic anhydrase isoforms I, II, IV, and IX inhibitors. European journal of medicinal chemistry, 186, 111896.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. protocols.io [protocols.io]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Making sure you're not a bot! [dukespace.lib.duke.edu]

- 6. Structural basis of the UDP-diacylglucosamine pyrophosphohydrolase LpxH inhibition by sulfonyl piperazine antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors. | Chemistry [chem.duke.edu]

- 9. researchgate.net [researchgate.net]

- 10. Development of LpxH inhibitors chelating the active site di-manganese metal cluster of LpxH - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. From Obscurity to Opportunity: LpxH Emerges as a Promising Antibiotic Target in the Battle Against Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Sulfonamide/sulfamate switch with a series of piperazinylureido derivatives: Synthesis, kinetic and in silico evaluation as carbonic anhydrase isoforms I, II, IV, and IX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pnas.org [pnas.org]

The Piperidine Carboxylic Acid Scaffold: A Cornerstone in Neuropharmacology and Beyond

An In-depth Technical Guide on the Discovery, History, and Application of Substituted Piperidine Carboxylic Acids

Introduction: The Enduring Legacy of a Simple Heterocycle

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most ubiquitous and versatile scaffolds in medicinal chemistry.[1][2] Its journey from a simple natural product derivative to the core of numerous blockbuster drugs is a testament to its favorable physicochemical properties and synthetic tractability.[3] This technical guide delves into the rich history and discovery of a particularly influential class of its derivatives: the substituted piperidine carboxylic acids. We will explore the foundational discoveries, the evolution of synthetic strategies, and the profound impact of these molecules, particularly in the realm of neuroscience. For researchers and drug development professionals, understanding the trajectory of this scaffold provides critical insights into the principles of rational drug design and the intricate dance between chemical structure and biological function.

Part 1: Foundational Discoveries - From Black Pepper to Key Pharmacophores

The story of piperidine begins in the mid-19th century. In 1850, the Scottish chemist Thomas Anderson, and independently in 1852, the French chemist Auguste Cahours, isolated the parent compound, piperidine, by reacting piperine—the alkaloid responsible for the pungency of black pepper (Piper nigrum)—with nitric acid.[3][4] This discovery unveiled a simple yet robust heterocyclic framework that would later become a playground for synthetic chemists.

The introduction of a carboxylic acid moiety to the piperidine ring marked a pivotal moment, transforming a simple building block into a class of compounds with significant biological potential. The initial synthesis of these acids, such as isonipecotic acid (piperidine-4-carboxylic acid) in the early 20th century, was driven by the exploration of cyclic amine chemistry.[5] These early efforts laid the groundwork for the discovery of naturally occurring piperidine carboxylic acids and their synthetic analogs, which would later be identified as key players in modulating neurotransmitter systems.

Key Unsubstituted Piperidine Carboxylic Acid Scaffolds

The three primary isomers of piperidine carboxylic acid—nipecotic acid, isonipecotic acid, and pipecolic acid (piperidine-2-carboxylic acid)—form the foundation of this class of compounds. However, it was the discovery of their interaction with the GABAergic system that ignited intense interest in their therapeutic potential.

-

Nipecotic Acid (Piperidine-3-carboxylic acid): This non-proteinogenic amino acid emerged as a powerful inhibitor of γ-aminobutyric acid (GABA) uptake.[6][7] Its ability to block GABA transporters (GATs) and thereby increase the concentration of GABA in the synaptic cleft made it a crucial tool for studying the GABAergic system and a lead compound for the development of anticonvulsant drugs.[8][9]

-

Isonipecotic Acid (Piperidine-4-carboxylic acid): First described in the literature by at least 1944, isonipecotic acid was later identified as a partial agonist of the GABA-A receptor.[5][10][11] Its rigid structure provided valuable insights into the pharmacophore of GABA-A receptor ligands.

-

Guvacine and Isoguvacine: These unsaturated piperidine carboxylic acids are found in the areca nut (Areca catechu).[12] Guvacine is a potent GABA uptake inhibitor, while isoguvacine is a GABA-A receptor agonist.[12][13] Their discovery further highlighted the potential of the piperidine carboxylic acid scaffold to interact with the GABAergic system.

The following diagram illustrates the core structures of these foundational piperidine carboxylic acids.

Caption: Core structures of key piperidine carboxylic acids.

Part 2: The Rise of Substituted Piperidine Carboxylic Acids as Therapeutics

The initial promise of unsubstituted piperidine carboxylic acids as therapeutic agents was hampered by their poor pharmacokinetic properties, particularly their limited ability to cross the blood-brain barrier (BBB).[6][14] This challenge spurred the next wave of research: the synthesis and evaluation of N-substituted and ring-substituted derivatives.

A Case Study: The Development of Tiagabine

The development of the anticonvulsant drug Tiagabine is a prime example of rational drug design based on the nipecotic acid scaffold. The goal was to create a lipophilic prodrug or analog of nipecotic acid that could penetrate the BBB and then act as a GABA uptake inhibitor.[15]

The structure-activity relationship (SAR) studies that led to Tiagabine were extensive.[15][16] Researchers at Novo Nordisk systematically explored the addition of various lipophilic moieties to the nitrogen atom of (R)-nipecotic acid.[15] This led to the discovery that a 4,4-diaryl-3-butenyl substituent dramatically increased potency and oral activity.[15] Further optimization, including the introduction of methyl groups on the thiophene rings, culminated in the selection of Tiagabine, (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid.[15][17]

The following diagram illustrates the logical progression from the lead compound, nipecotic acid, to the final drug, Tiagabine.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. experts.arizona.edu [experts.arizona.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Piperidine - Wikipedia [en.wikipedia.org]

- 5. Page loading... [wap.guidechem.com]

- 6. Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isonipecotic Acid [drugfuture.com]

- 11. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 12. Guvacine | C6H9NO2 | CID 3532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Isoguvacine - Wikipedia [en.wikipedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Speculative Mechanism of Action of 1-((4-Bromophenyl)sulfonyl)piperidine-2-carboxylic acid

Dissemination for: Researchers, Scientists, and Drug Development Professionals

Abstract

1-((4-Bromophenyl)sulfonyl)piperidine-2-carboxylic acid is a novel chemical entity with a structure that suggests potential therapeutic applications. This technical guide provides a comprehensive, speculative framework for elucidating its mechanism of action. By dissecting the molecule into its core components—the bromophenylsulfonyl group and the piperidine-2-carboxylic acid moiety—we can formulate hypotheses regarding its potential biological targets. This document outlines a multi-pronged experimental approach, commencing with computational and in-vitro screening, progressing to target validation and pathway analysis, and culminating in a deeper understanding of its cellular and physiological effects. The methodologies described herein are grounded in established principles of drug discovery and are designed to provide a robust and self-validating pathway to understanding the therapeutic potential of this compound.

Introduction: Deconstructing a Molecule of Interest

The journey to understanding the therapeutic potential of a novel compound begins with a thorough analysis of its structure. This compound presents a compelling case for investigation due to the established bioactivity of its constituent parts.

-

The Bromophenylsulfonyl Moiety: The presence of a bromophenylsulfonyl group is of particular interest. Brominated compounds have been identified as potent antibacterial agents. Furthermore, the broader class of organosulfones, which includes the bromophenylsulfonyl group, has been explored for a range of therapeutic applications. The lipophilic nature of the bromine atom may also enhance the compound's ability to cross cellular membranes, a desirable pharmacokinetic property.

-

The Piperidine-2-carboxylic Acid (Pipecolic Acid) Scaffold: Piperidine-2-carboxylic acid, also known as pipecolic acid, is a cyclic amino acid that plays a role in the central nervous system. Its derivatives have been investigated for a variety of pharmacological activities, including as anticonvulsants and as inhibitors of neurotransmitter transporters. The presence of this scaffold suggests that this compound may have neurological or neuromodulatory effects.

Given these structural alerts, we can speculate on several potential mechanisms of action for this compound. It could act as an antimicrobial agent, a modulator of neurological pathways, or potentially exhibit entirely novel bioactivity. The following sections will outline a systematic approach to investigating these possibilities.

Phase 1: Initial Screening and Target Identification

The initial phase of our investigation will focus on broad-spectrum screening to identify potential areas of biological activity, followed by more targeted approaches to identify specific molecular targets.

Computational and In-Silico Screening

Before embarking on extensive wet-lab experiments, computational methods can provide valuable initial insights and help prioritize experimental efforts.

Experimental Protocol: In-Silico Target Prediction

-

Compound Preparation: Generate a 3D structure of this compound using computational chemistry software.

-

Database Screening: Utilize target prediction databases and software (e.g., SwissTargetPrediction, SuperPred) to screen the compound against a vast library of known protein structures.

-

Molecular Docking: Perform molecular docking simulations with the top-ranked potential targets to predict binding affinities and modes of interaction.

-

Analysis: Analyze the docking results to identify the most promising putative targets for further experimental validation.

Phenotypic Screening

Phenotypic screening in cell-based assays allows for the discovery of bioactive small molecules in a more disease-relevant context.

Experimental Protocol: Broad-Based Phenotypic Screening

-

Cell Line Selection: Utilize a diverse panel of human cell lines representing various tissue types (e.g., neuronal, cancerous, immune cells).

-

Assay Development: Develop high-content screening assays to monitor a range of cellular phenotypes, including cell viability, proliferation, morphology, and apoptosis.

-

Compound Treatment: Treat the cell lines with a concentration range of this compound.

-

Data Acquisition and Analysis: Use automated microscopy and image analysis to quantify phenotypic changes and determine the half-maximal effective concentration (EC50) for any observed effects.

Direct Target Identification using Chemical Proteomics

To directly identify the cellular targets of our compound, we will employ affinity chromatography coupled with mass spectrometry.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Compound Immobilization: Synthesize a derivative of this compound with a linker suitable for immobilization on affinity beads.

-

Cell Lysate Preparation: Prepare a total protein lysate from a responsive cell line identified in the phenotypic screening.

-

Affinity Pulldown: Incubate the cell lysate with the immobilized compound to allow for the binding of target proteins.

-

Elution and Digestion: Elute the bound proteins and digest them into peptides.

-

Mass Spectrometry: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that specifically bind to the compound.

Figure 1: A workflow for the initial screening and target identification of this compound.

Phase 2: Target Validation and Mechanistic Elucidation

Once a list of putative targets has been generated, the next critical step is to validate these targets and begin to unravel the downstream signaling pathways.

Target Engagement and Affinity Determination

It is essential to confirm that the compound directly engages the identified target protein in a cellular context and to quantify the binding affinity.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with this compound.

-

Thermal Challenge: Heat the cells across a range of temperatures.

-

Protein Extraction: Lyse the cells and separate the soluble and aggregated protein fractions.

-